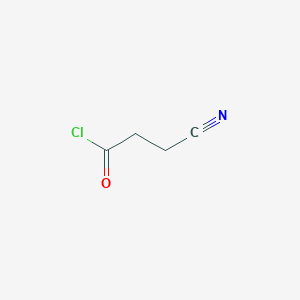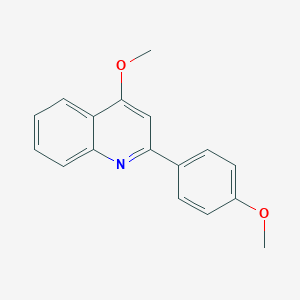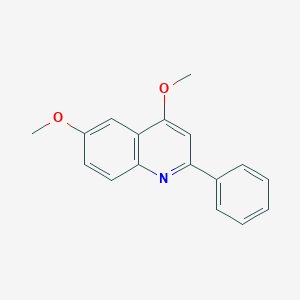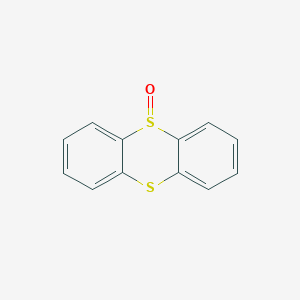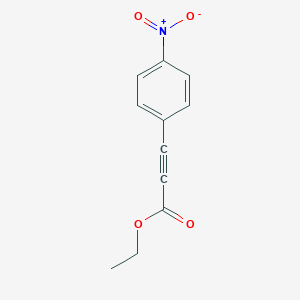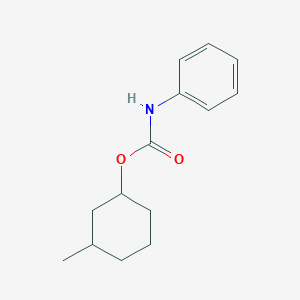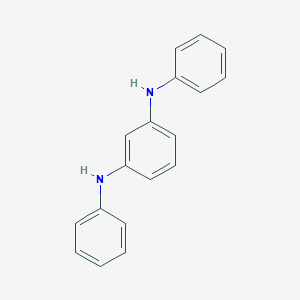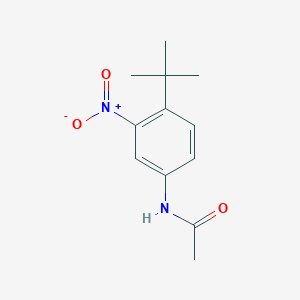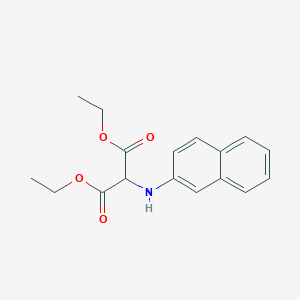
Diethyl 2-(2-naphthylamino)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2-naphthylamino)malonate, also known as DAN, is a chemical compound that has been widely used in scientific research. It belongs to the class of malonate derivatives and has a molecular formula of C20H19NO4. DAN has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of Diethyl 2-(2-naphthylamino)malonate is not fully understood, but it is believed to act as a nucleophile in various reactions. Diethyl 2-(2-naphthylamino)malonate can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This property of Diethyl 2-(2-naphthylamino)malonate has been exploited in the synthesis of various compounds, such as heterocycles and amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diethyl 2-(2-naphthylamino)malonate are not well studied, but it has been shown to have low toxicity in animal studies. Diethyl 2-(2-naphthylamino)malonate has been used as a model compound for studying the pharmacokinetics and metabolism of malonate derivatives. Moreover, Diethyl 2-(2-naphthylamino)malonate has been used as a fluorescent probe for studying the interactions of proteins and nucleic acids.
実験室実験の利点と制限
The advantages of using Diethyl 2-(2-naphthylamino)malonate in lab experiments include its high reactivity, low toxicity, and versatility in synthesis. Diethyl 2-(2-naphthylamino)malonate can be easily synthesized in large quantities and has been used as a starting material for the synthesis of various compounds. However, the limitations of using Diethyl 2-(2-naphthylamino)malonate in lab experiments include its sensitivity to air and moisture, which can lead to degradation and impurities. Moreover, Diethyl 2-(2-naphthylamino)malonate can be difficult to purify due to its low solubility in common solvents.
将来の方向性
There are several future directions for the research on Diethyl 2-(2-naphthylamino)malonate. One direction is the synthesis of new Diethyl 2-(2-naphthylamino)malonate derivatives with improved properties, such as solubility and reactivity. Another direction is the study of the mechanism of action of Diethyl 2-(2-naphthylamino)malonate in various reactions, which can lead to the development of new synthetic methods. Moreover, the application of Diethyl 2-(2-naphthylamino)malonate in material science, such as the synthesis of polymers and nanoparticles, is an area of active research. Finally, the use of Diethyl 2-(2-naphthylamino)malonate as a fluorescent probe for studying biological systems, such as protein-protein interactions and enzyme activity, is an area of growing interest.
Conclusion:
In conclusion, Diethyl 2-(2-naphthylamino)malonate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Diethyl 2-(2-naphthylamino)malonate has shown promising results in various fields of research and has the potential for further development.
合成法
The synthesis of Diethyl 2-(2-naphthylamino)malonate is a multi-step process that involves the reaction of 2-naphthylamine with diethyl malonate in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form the final product. The yield of Diethyl 2-(2-naphthylamino)malonate can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
Diethyl 2-(2-naphthylamino)malonate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of antitumor agents, such as 2-(2-naphthylamino)benzamide, which has shown promising results in inhibiting the growth of cancer cells. Diethyl 2-(2-naphthylamino)malonate has also been used in the synthesis of fluorescent dyes, which have been used in bioimaging and sensing applications. Moreover, Diethyl 2-(2-naphthylamino)malonate has been used in the synthesis of liquid crystals, which have potential applications in display technology.
特性
CAS番号 |
6248-33-5 |
|---|---|
製品名 |
Diethyl 2-(2-naphthylamino)malonate |
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
InChIキー |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
その他のCAS番号 |
6248-33-5 |
溶解性 |
45.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



